An In-Depth Technical Guide to the Silux Technology LN130BSI Sensor
An In-Depth Technical Guide to the Silux Technology LN130BSI Sensor
An Overview for Researchers, Scientists, and Drug Development Professionals
The Silux Technology LN130BSI is a high-performance, backside-illuminated (BSI) CMOS image sensor designed for ultra-low-noise imaging in light-starved environments.[1] Its specifications make it a compelling candidate for a range of scientific applications, including fluorescence microscopy, calcium imaging, and other low-light imaging modalities frequently employed in drug discovery and life science research. This guide provides a comprehensive overview of the LN130BSI's core technologies, available technical specifications, and potential experimental applications.
Core Technology and Design Philosophy
The LN130BSI is built upon a foundation of key technologies aimed at maximizing light collection and minimizing noise, critical for demanding scientific imaging tasks.
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High-Sensitivity Pixel Design: At the heart of the LN130BSI is a proprietary 9.5µm pixel designed for exceptional quantum efficiency (QE) and extremely low dark current.[1] The large pixel size increases the light-gathering capacity of each photosite, a crucial factor in low-light conditions.
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Backside Illumination (BSI): The BSI architecture places the sensor's photodiode layer in front of the metal wiring, eliminating obstructions in the light path. This design significantly improves the quantum efficiency, allowing the sensor to detect more of the incident photons.
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High-Precision Readout ADC: The sensor incorporates a high-precision analog-to-digital converter (ADC) that converts the weak photoelectric signals from the pixels into digital data with minimal noise introduction.[1]
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Proprietary HDR Technology: The LN130BSI features a proprietary High Dynamic Range (HDR) technology, enabling the imaging of scenes with a wide range of brightness levels while maintaining high frame rates.[1]
Quantitative Data and Technical Specifications
While a comprehensive datasheet with detailed performance curves is not publicly available, the following key specifications have been provided by Silux Technology. This data is crucial for assessing the sensor's suitability for specific imaging systems and experimental setups.
| Parameter | Specification |
| Sensor Type | Backside-Illuminated (BSI) CMOS |
| Resolution | 1.3 Megapixels |
| Pixel Size | 9.5 µm |
| Sensor Format | 1 inch |
| Peak Quantum Efficiency | 93% @ 560nm[1] |
Note on Further Quantitative Data: Detailed information regarding read noise (e-), temporal dark noise, full well capacity (e-), and a complete quantum efficiency curve are not available in the public domain. For researchers requiring this level of detail for precise experimental design and signal-to-noise calculations, direct contact with Silux Technology for a full datasheet is recommended.
Experimental Protocols and Application Workflows
Given the novelty of the LN130BSI sensor, specific peer-reviewed experimental protocols detailing its use are not yet widely available. However, based on its core specifications, we can outline a generalized workflow for its integration into a common research application: fluorescence microscopy.
Generalized Experimental Workflow: Fluorescence Microscopy
The following diagram illustrates a typical workflow for utilizing a high-sensitivity CMOS sensor like the LN130BSI in a fluorescence microscopy experiment.
A generalized workflow for a fluorescence microscopy experiment.
Methodology Details:
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Sample Preparation: The biological sample of interest is labeled with a fluorescent probe (e.g., a fluorescently tagged antibody, a genetically encoded fluorescent protein like GFP, or a calcium indicator like Fura-2). The choice of fluorophore should ideally have an emission spectrum that aligns with the LN130BSI's peak quantum efficiency around 560nm for optimal signal detection.
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Microscope Setup: The LN130BSI would be integrated as the detector in a fluorescence microscope. The light path would consist of an excitation light source (e.g., a laser or LED), an excitation filter, a dichroic mirror, an objective lens, an emission filter, and finally the LN130BSI sensor.
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Image Acquisition: The sample is illuminated with the excitation wavelength. The emitted fluorescence, which is at a longer wavelength (Stokes shift), is collected by the objective and passes through the emission filter to the LN130BSI. The sensor's high sensitivity and low noise are critical at this stage to detect the often-faint emission signals.
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Data Processing and Analysis: The raw image data from the sensor is then processed. This may involve background subtraction to remove any autofluorescence or ambient light, noise filtering to improve the signal-to-noise ratio, and potentially deconvolution to improve image sharpness. The final step is the quantification of the fluorescent signal to correlate it with the biological event of interest.
Potential Signaling Pathway Investigation
The LN130BSI's capabilities are well-suited for investigating dynamic cellular processes, such as signaling pathways that involve changes in protein localization or concentration. For example, a common application in drug development is to monitor the translocation of a transcription factor, like NF-κB, from the cytoplasm to the nucleus upon stimulation.
The NF-κB signaling pathway, a process suitable for imaging with a high-sensitivity sensor.
In such an experiment, cells would be engineered to express a fluorescently tagged NF-κB subunit. The LN130BSI would be used to capture time-lapse images of the cells before and after stimulation. The sensor's low noise and high sensitivity would be critical for detecting the subtle changes in the localization of the fluorescent signal as NF-κB moves from the cytoplasm into the nucleus. The quantitative data from these images would allow researchers to measure the rate and extent of NF-κB translocation, providing insights into the efficacy of a drug candidate that targets this pathway.
Logical Relationship for Sensor Selection in Low-Light Applications
The decision to use a sensor like the LN130BSI is driven by a set of logical considerations related to the experimental requirements.
Logical considerations for selecting a sensor for low-light imaging.
For researchers and drug development professionals, the primary consideration is the nature of the application. If the experiment involves low light levels, which is common in fluorescence-based assays to minimize phototoxicity and photobleaching, a high-sensitivity sensor is paramount. The need for high quantum efficiency to maximize signal capture and low noise to ensure a clean signal are the subsequent critical factors that would lead to the consideration of a sensor with the specifications of the LN130BSI.
